BENZO(a)PYRENE, 3-METHOXY-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

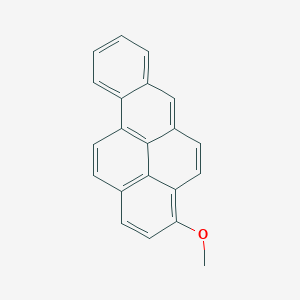

BENZO(a)PYRENE, 3-METHOXY-, also known as BENZO(a)PYRENE, 3-METHOXY-, is a useful research compound. Its molecular formula is C21H14O and its molecular weight is 282.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality BENZO(a)PYRENE, 3-METHOXY- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BENZO(a)PYRENE, 3-METHOXY- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Benzo(a)pyrene (BaP) is a polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic properties, particularly in breast cancer. The compound 3-methoxybenzo(a)pyrene (3-MeO-BaP) is a methoxy derivative of BaP, and its biological activity is of significant interest due to its potential implications in toxicology and environmental health.

- Molecular Formula : C17H12O

- Molecular Weight : 252.31 g/mol

- Log P : 6.0

Metabolism and Bioactivation

BaP undergoes metabolic activation to form reactive intermediates, primarily through cytochrome P450 enzymes. These metabolites can bind to DNA, leading to mutations and cancer. The primary metabolic pathway involves the conversion of BaP to 3-hydroxybenzo(a)pyrene (3-OH-BaP), which has been shown to be responsible for the developmental toxicity associated with BaP exposure .

- Dioxin Response Element Activation :

- Reactive Oxygen Species (ROS) Generation :

Table 1: Summary of Key Biological Activities of 3-Methoxybenzo(a)pyrene

Case Studies

-

Zebrafish Model Study :

- A study exposed zebrafish embryos to varying concentrations of BaP. Results indicated significant reductions in cerebrovascular density at higher concentrations (5 nM and 50 nM), with upregulation of aryl hydrocarbon receptor (AhR) signaling pathways and downregulation of genes essential for vascular development .

-

Human Mammary Epithelial Cells :

- Research demonstrated that treatment with BaP-quinones led to enhanced cell proliferation in MCF-10A cells through ROS-mediated activation of EGFR pathways. This was evidenced by increased phosphorylation of downstream signaling molecules, suggesting that oxidative stress plays a critical role in mediating these effects .

Environmental Implications

The degradation of BaP in contaminated environments has also been studied. Specific microbial strains have shown the ability to anaerobically degrade BaP, converting it into less toxic metabolites. This process highlights potential bioremediation strategies for PAH-contaminated sites .

科学研究应用

Environmental Monitoring

Detection of PAHs:

Benzo(a)pyrene, 3-methoxy- is often studied in the context of environmental pollution. It serves as a marker for PAH contamination in air, soil, and water. Researchers utilize advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) to quantify its presence and assess environmental exposure levels.

Case Study:

A study conducted on urban air samples demonstrated that 3-methoxybenzo[a]pyrene levels correlated with traffic emissions, highlighting its potential as an indicator for assessing urban air quality and public health risks associated with PAH exposure .

Toxicological Research

Carcinogenicity Studies:

Research has shown that benzo(a)pyrene derivatives, including 3-methoxy-, can induce mutagenic effects in various biological systems. Studies indicate that it can interact with DNA, leading to adduct formation and subsequent mutations.

Mechanism of Action:

The mechanism involves the activation of the aryl hydrocarbon receptor (AhR), which mediates the toxic effects of PAHs. Upon activation, AhR translocates to the nucleus and influences the expression of genes involved in xenobiotic metabolism, leading to increased oxidative stress and potential carcinogenesis .

Case Study:

In vivo studies using mouse models revealed that exposure to 3-methoxybenzo[a]pyrene resulted in significant DNA damage and increased tumor incidence in lung tissues, suggesting its role as a potential carcinogen .

Biological Effects

Oxidative Stress Induction:

Benzo(a)pyrene, 3-methoxy- has been shown to induce oxidative stress in various cell lines. This stress can lead to cellular damage, apoptosis, and altered cell signaling pathways.

Research Findings:

A study demonstrated that acute exposure to this compound resulted in increased levels of reactive oxygen species (ROS) in human lung fibroblasts, contributing to cytotoxic effects .

Implications in Cancer Research

Breast Cancer Studies:

Research indicates that benzo(a)pyrene derivatives may play a role in breast cancer development. The compound's ability to promote cell proliferation through AhR signaling pathways has been documented.

Case Study:

In rodent models, exposure to benzo(a)pyrene derivatives led to mammary tumors, underscoring the need for further investigation into their role in human breast cancer etiology .

Summary Table of Applications

属性

IUPAC Name |

3-methoxybenzo[a]pyrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O/c1-22-19-11-8-13-6-9-17-16-5-3-2-4-14(16)12-15-7-10-18(19)20(13)21(15)17/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMDKKLTTOBGIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC3=CC4=CC=CC=C4C5=C3C2=C(C=C5)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212382 |

Source

|

| Record name | Benzo(a)pyrene, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63059-68-7 |

Source

|

| Record name | Benzo(a)pyrene, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063059687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。